5-HT7 Receptor Binding Affinity: Target Compound vs. Class Benchmark
No direct, compound-specific IC50 or Ki data for CAS 955697-49-1 at the 5-HT7 receptor has been identified in the available primary literature or disclosed patents. The parent patent establishes the class's pharmacological relevance and provides an assay benchmark: a representative tetrahydroisoquinoline propyl sulfonamide, 5-chloro-N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-2,4-difluorobenzenesulfonamide (Compound A), demonstrated an IC50 of 64.8 nM in a radioligand binding assay using cloned human 5-HT7 receptors expressed in CHO cells, with [125I]LSD (0.82 nM) as the radioligand and clozapine (50 µM) for nonspecific binding determination [1]. Absent head-to-head data, no quantitative claim of superiority or inferiority for CAS 955697-49-1 can be made.
| Evidence Dimension | 5-HT7 Receptor Affinity (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound A (5-chloro-N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-2,4-difluorobenzenesulfonamide): IC50 = 64.8 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Cloned human 5-HT7 receptor binding assay, CHO cell membranes, [125I]LSD radioligand at 0.82 nM |
Why This Matters
Without target-specific binding data, procurement for 5-HT7 focused research is based on structural analogy rather than verified potency.
- [1] Tetrahydroisoquinoline substituted sulfonamide compounds as 5-HT7 receptor antagonists. Patent EP1778641A1. Applicant: Laboratorios del Dr. Esteve, S.A. Publication Date: 2007-05-02. Radioligand binding assay description and Compound A IC50 value. View Source
